molecular formula C9H5FN4S B11580978 8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B11580978
M. Wt: 220.23 g/mol
InChI Key: IZYMSMZCQKQKLB-UHFFFAOYSA-N
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Description

8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which includes a triazinoindole core fused with a thiol group and a fluorine atom. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the condensation of indoline-2,3-diones with thiosemicarbazide in water at 100°C for 5 hours. This reaction yields intermediates, which are then hydrazinated with 80% hydrazine monohydrate at 120°C for 3 hours . Another method involves the reaction of 5-fluoroisatin with thiosemicarbazide to form the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its ability to chelate iron ions. By binding to ferrous ions, the compound can inhibit the proliferation of cancer cells, which have a higher iron requirement than normal cells. This chelation disrupts cellular processes such as DNA synthesis and repair, leading to cell cycle arrest and apoptosis . The compound also induces apoptosis through the mitochondrial pathway, as evidenced by the activation of proteins such as Bcl-2, Bax, and cleaved caspase-3 .

Comparison with Similar Compounds

Uniqueness: 8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to the presence of the fluorine atom, which enhances its biological activity and stability. The fluorine atom increases the compound’s lipophilicity, allowing it to better penetrate cell membranes and interact with intracellular targets. This makes it a more potent and selective iron chelator compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C9H5FN4S

Molecular Weight

220.23 g/mol

IUPAC Name

8-fluoro-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C9H5FN4S/c10-4-1-2-6-5(3-4)7-8(11-6)12-9(15)14-13-7/h1-3H,(H2,11,12,14,15)

InChI Key

IZYMSMZCQKQKLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C3=NNC(=S)N=C3N2

Origin of Product

United States

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